molecular formula C12H6O3 B12586591 Azuleno[1,2-B]furan-4,6-dione CAS No. 647845-18-9

Azuleno[1,2-B]furan-4,6-dione

Cat. No.: B12586591
CAS No.: 647845-18-9
M. Wt: 198.17 g/mol
InChI Key: QKAVMZMDVVNWIE-UHFFFAOYSA-N
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Description

Azuleno[1,2-B]furan-4,6-dione is a polycyclic aromatic compound that features a fused structure of azulene and furan rings. Azulene is known for its deep blue coloration and unique electronic properties, which differ significantly from those of benzenoid aromatic systems. The incorporation of furan adds to the compound’s complexity and potential reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azuleno[1,2-B]furan-4,6-dione can be synthesized through various methods. One common approach involves the reaction of azulen-2-amine with oxalyl dichloride to form azuleno[2,1-b]pyrrole-2,3-dione, which can then be further reacted with isatoic anhydrides to yield the desired compound . Another method involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials, which undergo cycloaddition reactions with olefins, active methylenes, enamines, and silyl enol ethers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Azuleno[1,2-B]furan-4,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, sulfonyl chlorides, and nitrating agents.

Major Products

Mechanism of Action

The mechanism of action of azuleno[1,2-B]furan-4,6-dione involves its interaction with molecular targets through its unique electronic structure. The compound’s fused ring system allows for delocalization of electrons, which can interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with enzymes and receptors involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to azuleno[1,2-B]furan-4,6-dione include:

Uniqueness

This compound is unique due to its specific fusion pattern and the combination of azulene and furan rings, which confer distinct electronic and chemical properties.

Properties

CAS No.

647845-18-9

Molecular Formula

C12H6O3

Molecular Weight

198.17 g/mol

IUPAC Name

azuleno[1,2-b]furan-4,6-dione

InChI

InChI=1S/C12H6O3/c13-7-2-1-3-8-10(6-7)11(14)9-4-5-15-12(8)9/h1-6H

InChI Key

QKAVMZMDVVNWIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=C2C(=C1)C3=C(C2=O)C=CO3

Origin of Product

United States

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